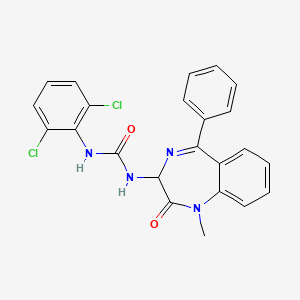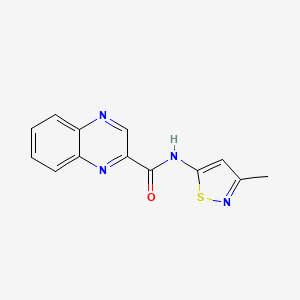
2-(Pyridin-4-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yloxy)aniline” was not found in the search results .Chemical Reactions Analysis
Specific chemical reactions involving “2-(Pyridin-4-yloxy)aniline” were not found in the search results .Physical And Chemical Properties Analysis
Specific physical and chemical properties for “2-(Pyridin-4-yloxy)aniline” were not found in the search results .Scientific Research Applications
Anticancer Drug Design
2-(Pyridin-4-yloxy)aniline has been utilized in the synthesis of pyrimidine derivatives that act as potent dual inhibitors of Mer and c-Met kinases, which are commonly overexpressed in various tumors . These compounds, such as compound 18c, have shown robust inhibitory activity and good antiproliferative activities on cancer cells, suggesting their promise as anticancer agents .
Pharmacological Applications
The pyrimidine derivatives containing 2-(Pyridin-4-yloxy)aniline have been explored for their pharmacological applications. They have been found to play pivotal roles in inhibiting activities toward Mer kinase, which is significant in the development of new drugs .
Material Science
In material science, polyaniline-based conducting hydrogels have been developed using aniline derivatives. These materials exhibit remarkable physicochemical and mechanical properties, making them suitable for use in sensors, drug delivery, solar energy devices, and energy storage .
Chemical Synthesis
2-(Pyridin-4-yloxy)aniline is used in the chemical synthesis of polyaniline (PANI) through oxidation polymerization methods. PANI is a polymer with conductive properties and is used in thin films due to its ease of preparation, low cost, and high chemical stability .
Analytical Chemistry
In analytical chemistry, Schiff bases derived from pyridine derivatives like 2-(Pyridin-4-yloxy)aniline have shown strong binding abilities towards various cations and anions. They are used in the development of chemosensors for the qualitative and quantitative detection of specific ions in environmental and biological media .
Environmental Science
Derivatives of 2-(Pyridin-4-yloxy)aniline have been investigated for their fungicidal activity, particularly in controlling corn rust. They serve as a template for designing new agrochemicals that exhibit excellent bioactivity and provide an alternative to existing fungicides .
Mechanism of Action
Mode of Action
Like other aniline derivatives, it may interact with various enzymes, receptors, or ion channels, leading to changes in cellular functions .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 2-(Pyridin-4-yloxy)aniline. Once the targets are identified, the downstream effects on biochemical pathways can be elucidated .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Safety and Hazards
properties
IUPAC Name |
2-pyridin-4-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPDVZBDYXCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yloxy)aniline | |
CAS RN |
4870-01-3 |
Source


|
| Record name | 2-(pyridin-4-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)
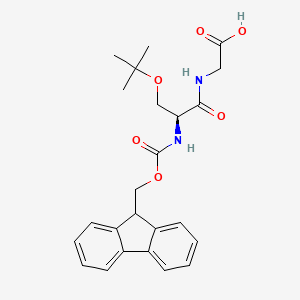


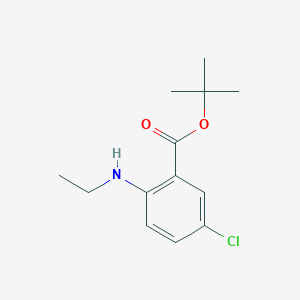
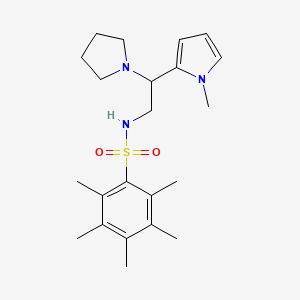
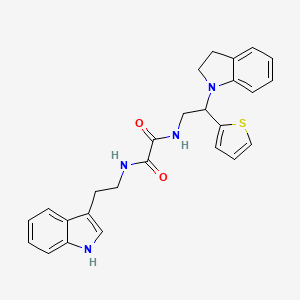
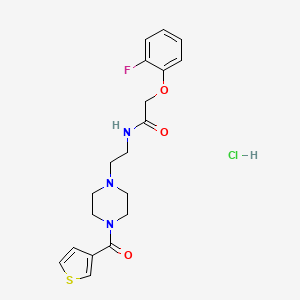
![N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2867778.png)
![1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B2867780.png)

